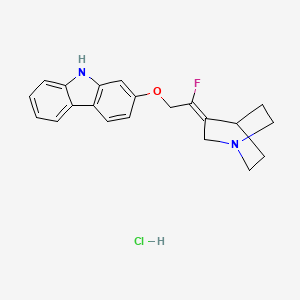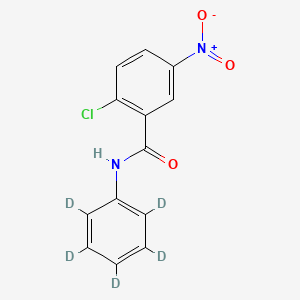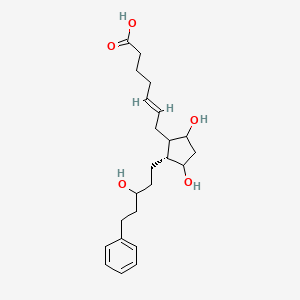
5-trans Latanoprost (free acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-trans Latanoprost (free acid) is a derivative of the FP receptor agonist latanoprost (free acid) and the trans isomer of latanoprost. It is a prostaglandin analog that has been studied for its potential in reducing intraocular pressure, similar to other F-type prostaglandins .
Métodos De Preparación
The synthesis of 5-trans Latanoprost (free acid) involves several steps, starting from the reduction of a lactone group using diisobutylaluminum hydride (DIBAL-H) at very low temperatures. This is followed by hydrolysis under basic conditions to yield the desired compound . Industrial production methods often involve the use of novel intermediates and optimized reaction conditions to achieve high yield and purity .
Análisis De Reacciones Químicas
5-trans Latanoprost (free acid) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The reduction process is crucial in its synthesis.
Substitution: Common reagents used include DIBAL-H for reduction and various bases for hydrolysis. The major products formed from these reactions are typically other prostaglandin analogs or derivatives.
Aplicaciones Científicas De Investigación
5-trans Latanoprost (free acid) has several scientific research applications:
Chemistry: Used as an analytical standard for detecting impurities in commercial preparations of latanoprost.
Biology: Studied for its potential effects on FP receptor activation and intraocular pressure reduction.
Medicine: Investigated for its use in treating glaucoma and other ocular conditions.
Industry: Utilized in the development and quality assessment of pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 5-trans Latanoprost (free acid) involves its interaction with the FP receptor, leading to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure . The molecular targets include the FP receptor and associated pathways involved in ocular pressure regulation .
Comparación Con Compuestos Similares
5-trans Latanoprost (free acid) is unique due to its trans configuration, which differentiates it from the cis isomer, latanoprost (free acid). Similar compounds include:
Latanoprost (free acid): The cis isomer with similar biological activity.
Travoprost: Another prostaglandin analog used for reducing intraocular pressure.
Tafluprost: Known for its ocular hypotensive effects.
These comparisons highlight the unique structural and functional aspects of 5-trans Latanoprost (free acid) in relation to its isomers and other prostaglandin analogs.
Propiedades
IUPAC Name |
(E)-7-[(2R)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18?,19?,20-,21?,22?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-QUIZXGRPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@@H](C(C1O)C/C=C/CCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
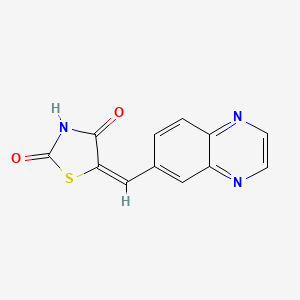

![3,4-Dihydro-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-2H-1-benzopyran-6-ol](/img/structure/B7852561.png)
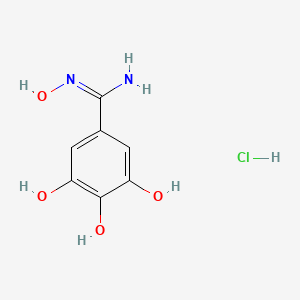
![2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho[2,1-e][1]benzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B7852575.png)
![N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B7852579.png)
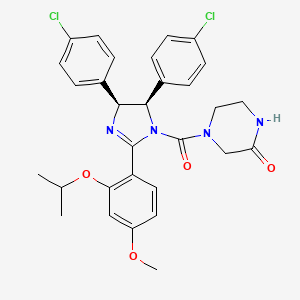
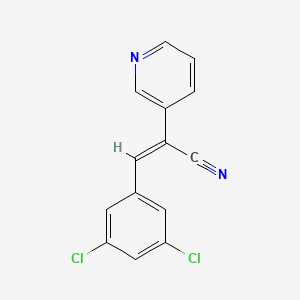
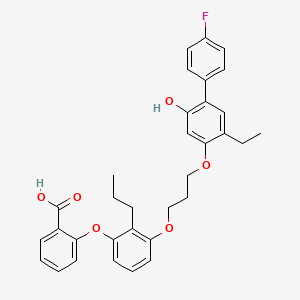
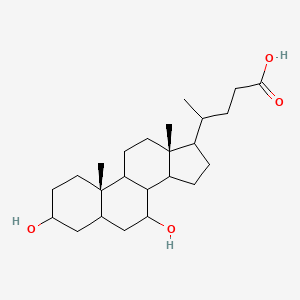
![5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)aMino]dodecanoate](/img/structure/B7852637.png)

